molecular formula C11H17Cl2N3O2 B1439695 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride CAS No. 1185293-40-6

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride

Cat. No.: B1439695
CAS No.: 1185293-40-6
M. Wt: 294.17 g/mol
InChI Key: GAINQHMCXXGNER-UHFFFAOYSA-N
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Description

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride is a synthetic organic compound with a molecular formula of C11H17Cl2N3O2 It is primarily used in research settings, particularly in the fields of proteomics and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride typically involves multiple steps:

    Formation of the Benzoimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzoimidazole core.

    Introduction of the Hydroxyethyl Group: The next step involves the alkylation of the benzoimidazole core with 2-chloroethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 1-[5-Amino-1-(2-oxoethyl)-1H-benzoimidazol-2-YL]-ethanol.

Scientific Research Applications

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride has several applications in scientific research:

    Proteomics: Used as a reagent in the study of protein structures and functions.

    Biochemistry: Employed in enzyme assays and other biochemical analyses.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-methanol
  • **1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propanol

Uniqueness

Compared to similar compounds, 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride is unique due to its specific substitution pattern on the benzoimidazole ring and the presence of both hydroxyethyl and amino groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15;;/h2-3,6-7,15-16H,4-5,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAINQHMCXXGNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673820
Record name 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-40-6
Record name 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride

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